alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid
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Overview
Description
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that belongs to the class of thio-containing pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the cyclization of pyrimidine derivatives with sulfur-containing reagents. Common synthetic methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These properties make it a valuable compound for developing new therapeutic agents and studying biological processes.
Mechanism of Action
The mechanism of action of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid can be compared with other thio-containing pyrimidines, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its diverse biological activities and unique chemical properties make it a valuable tool for developing new therapeutic agents and studying complex biological processes.
Properties
CAS No. |
87126-00-9 |
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Molecular Formula |
C24H18N2O2S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C24H18N2O2S/c27-23(28)22(19-14-8-3-9-15-19)29-24-25-20(17-10-4-1-5-11-17)16-21(26-24)18-12-6-2-7-13-18/h1-16,22H,(H,27,28) |
InChI Key |
UOCSVAUOPSJADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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